molecular formula C12H13N2NaO4 B097233 Nalidixate sodium CAS No. 15769-77-4

Nalidixate sodium

Cat. No. B097233
CAS RN: 15769-77-4
M. Wt: 272.23 g/mol
InChI Key: OWEXQJSSKQXXSX-UHFFFAOYSA-M
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Description

Nalidixic acid sodium salt, also known as Nalidixate sodium, is a quinolone antibiotic that inhibits cell division . It is an antibacterial agent that inhibits bacterial DNA polymerase and avian myeloblastoma virus reverse transcriptase . The compound inhibits nucleic acid and protein synthesis in Saccharomyces cerevisiae .


Synthesis Analysis

The synthesis of Nalidixate sodium involves the addition of metal salts to the sodium salt of nalidixic acid, followed by refluxing the mixture for 4.5 hours . In a study, solid-state [Ln(nal)3]·nH2O compounds were synthesized, where Ln represents light trivalent lanthanide (La to Sm, except Pm), nal is nalidixate, and n is the number of water molecules .


Molecular Structure Analysis

The molecular formula of Nalidixate sodium is C12H11N2NaO3 . Its molecular weight is 254.22 g/mol . The compound is a naphthyridone, not a quinolone: its ring structure is a 1,8-naphthyridine nucleus that contains two nitrogen atoms .


Chemical Reactions Analysis

The thermal behavior of Nalidixate sodium has been studied. The dehydration process occurs in a single step up to 453 K . The thermal decomposition of the anhydrous compounds occurs in three, four, or five consecutive steps, with formation of the respective oxides CeO2, Pr6O11, and Ln2O3 (Ln = La, Nd, and Sm) as final residues .


Physical And Chemical Properties Analysis

Nalidixic acid sodium salt is a white to yellow powder . It is soluble at 50mg/ml in water . The dehydration process of sodium nalidixate occurs in a single step up to 442 K, with a corresponding weak endothermic peak in DTA at 431 K .

Scientific Research Applications

Antibacterial Properties and Clinical Applications

Nalidixic acid, a member of the 1,8-naphthyridine derivatives, demonstrates significant antibacterial properties, particularly effective against Gram-negative organisms in urinary tract infections. Early bacteriological, toxicological, and pharmacological studies have emphasized its potential in treating these infections (Barlow, 1963).

Photoactivation and DNA Damage

Research has shown that nalidixic acid, under UVA radiation, can cause damage to DNA, particularly at guanine residues. This process, involving electron transfer from guanine to photoexcited nalidixic acid, raises concerns about its photocarcinogenic potential (Hiraku, Ito, & Kawanishi, 1998).

Chromosome Integrity

Studies have examined the impact of nalidixic acid on human chromosome integrity. Findings suggest that, at various concentrations, nalidixic acid did not cause significant chromosome damage in human leukocytes, which is crucial given its role in affecting DNA synthesis (Stenchever, Powell, & Jarvis, 1970).

Mode of Action

Investigations into the mode of action of nalidixic acid reveal that it does not inhibit various DNA-related enzymes but significantly affects ATP-dependent DNA synthesis in certain bacterial strains, suggesting a unique mechanism of action involving physiological components of DNA synthesis (Pedrini, Geroldi, Siccardi, & Falaschi, 1972).

DNA Synthesis Interruption and Replication

Nalidixic acid has been used to interrupt DNA synthesis in E. coli, leading to premature initiation of chromosome replication. This demonstrates its ability to affect bacterial DNA replication processes (Ward, Hane, & Glaser, 1970).

Analytical Detection and Metabolism

Research has developed methods for the determination of nalidixic acid and its main metabolite in urine samples, utilizing voltammetric methods. This highlights its metabolic process and potential for analytical detection in medical settings (Cabanillas, Cáceres, Cañas, Burguillos, & Díaz, 2007).

Safety And Hazards

Nalidixic acid sodium salt may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction . If swallowed, it can be harmful . Safety measures include washing off immediately with plenty of water for at least 15 minutes if it comes into contact with skin .

properties

IUPAC Name

sodium;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.Na.H2O/c1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14;;/h4-6H,3H2,1-2H3,(H,16,17);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEXQJSSKQXXSX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935777
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalidixate sodium

CAS RN

15769-77-4
Record name Nalidixate sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015769774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NALIDIXATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J17QL41ZAG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
DR Bisaccia, R Aicale, D Tarantino… - British medical …, 2019 - academic.oup.com
Introduction The present systematic review investigates the biological and chemical mechanisms that affect the health and structure of tendons following the use of fluoroquinolones (…
Number of citations: 28 academic.oup.com
P Knekt, H Adlercreutz, H Rissanen, A Aromaa… - British journal of …, 2000 - nature.com
… tetracyclines, erythromycin, cephalosporins and their analogues); 12b: sulphonamides; and 12e: various other antimicrobial agents (nitrofurantoin, nalidixate sodium, trimethoprim and …
Number of citations: 90 www.nature.com
G Sautrey, I Clarot, AB Salem, E Rogalska… - New Journal of …, 2012 - pubs.rsc.org
Two tetra-p-tert-butyl- and two tetra-pH-calix[4]arene species integrating one or two propylnalidixate esters at the lower rim have been synthesized as possible antibacterial prodrugs. As …
Number of citations: 10 pubs.rsc.org
IKM Morton - 1999 - Springer
administered as its prodrug. mycophenolate moretil. It has antimetabolite cytotoxic properties. and shows experimental activity as an ANTICANCER and ANTIVIRAL AGENT. It may be …
Number of citations: 0 link.springer.com
EV Arias-Rios, K Tenney, T Mai… - Journal of AOAC …, 2018 - academic.oup.com
Background: Listeria contamination is a major concern in the ice cream industry; therefore, early and accurate detection is vital. Current detection methods require about a 24 h …
Number of citations: 6 academic.oup.com
AV Chandewar - researchgate.net
The purpose of this work was to evaluate the effect of formulation variables on release properties and bioadhesive strength in development of three layered buccal compact containing …
Number of citations: 5 www.researchgate.net
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
N Sodium - Nalidixic Acid, Nata
Number of citations: 2

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